Cas no 2092822-48-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine)

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine
- 2092822-48-3
- 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine
- EN300-1742055
-
- インチ: 1S/C11H19N3/c1-7(2)14-9(4)10(8(3)13-14)11(12)5-6-11/h7H,5-6,12H2,1-4H3
- InChIKey: QTEVMRYIRXYEHV-UHFFFAOYSA-N
- ほほえんだ: NC1(C2C(C)=NN(C(C)C)C=2C)CC1
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742055-0.05g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1742055-2.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1742055-5.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1742055-0.1g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1742055-5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1742055-0.25g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1742055-0.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1742055-10.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1742055-1.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1742055-10g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-amine |
2092822-48-3 | 10g |
$5221.0 | 2023-09-20 |
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine 関連文献
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
3. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amineに関する追加情報
Introduction to 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine (CAS No. 2092822-48-3)
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2092822-48-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The intricate framework of this molecule, featuring a cyclopropane ring fused with a pyrazole moiety, contributes to its distinctive chemical properties and reactivity, which are being explored for their utility in drug design and development.
The chemical structure of 1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine incorporates several key functional groups that are of interest to researchers. The presence of a dimethyl substituent at the 3 and 5 positions of the pyrazole ring enhances the electron-deficient nature of the heterocycle, while the propan-2-yl group at the 1-position introduces a flexible alkyl chain that can influence both the solubility and metabolic stability of the compound. These structural features make it an attractive candidate for further investigation into its pharmacological potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that 1H-pyrazol-4-ylcyclopropan-1amine derivatives may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them candidates for therapeutic intervention in conditions such as arthritis and autoimmune diseases. The cyclopropane ring, known for its strain energy, often enhances binding affinity due to its rigid conformation, which can be exploited to design highly specific inhibitors.
Moreover, the synthesis of 3,5-dimethylpyrazole derivatives has been optimized using modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry. These methods have allowed for the efficient construction of complex molecular architectures while maintaining high yields and purity. The development of novel synthetic routes has been crucial in enabling large-scale production for preclinical studies, facilitating further exploration of the compound's pharmacokinetic properties.
In vitro studies have begun to unravel the mechanism of action for cyclopropanecarboxamides, including derivatives like N-(pyrazol-4-yldiethylidene)carboxamides, which are structurally related to our compound. Initial findings indicate that these molecules can modulate signaling pathways associated with cell proliferation and apoptosis. The pyrazole moiety is particularly recognized for its ability to interact with heme groups in proteins, suggesting potential applications in hemostasis disorders or as anticoagulants. The cyclopropylamine group may also contribute to unique interactions with nucleophilic residues in target proteins, further enhancing its therapeutic relevance.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like dimethyl-substituted pyrazolocyclopropanes. Predictive models have been trained on large datasets of bioactive compounds to identify structural motifs that correlate with biological activity. Our compound fits well within these models, predicting favorable interactions with receptors and enzymes relevant to neurological disorders. This computational support underscores its potential as a lead molecule for further medicinal chemistry optimization.
Preclinical investigations are currently underway to evaluate the safety and efficacy profile of N-(pyrazol-cyclopropyl)amines in animal models. Preliminary data suggest that these compounds exhibit moderate oral bioavailability and reasonable tissue distribution, indicating promise for systemic therapeutic applications. Pharmacokinetic studies are being complemented by toxicological assessments to ensure that any future clinical development is grounded in robust safety data. The cyclopropane ring's stability under metabolic conditions remains a critical factor in determining its suitability as a drug candidate.
The versatility of pyrazole-based scaffolds in medicinal chemistry continues to be demonstrated through their incorporation into diverse therapeutic classes. Researchers are exploring modifications such as halogenation or sulfonamide functionalization to enhance binding affinity or metabolic clearance. Our compound represents an early example of how structural diversity within this class can yield novel pharmacological entities with distinct mechanisms of action. Continued exploration may uncover additional bioactivities beyond those initially anticipated.
The global pharmaceutical industry is increasingly focused on developing small-molecule inhibitors with high selectivity and low toxicity. Compounds like dimethylpyrazolocyclopropylethylamine align with this trend by combining structural complexity with predicted biological activity. As regulatory pressures demand more stringent safety profiles, molecules derived from privileged scaffolds such as pyrazoles offer a valuable starting point for innovation. The cyclopropane moiety's unique electronic properties may also contribute to reduced off-target effects compared to traditional pharmacophores.
In conclusion,1-(3,5-dimethylpyrazol)-4-yldiethylaminocyclopropane (CAS No. 2092822-48) exemplifies how structural innovation can yield compounds with significant therapeutic potential. Its combination of known bioactive motifs—pyrazole and cyclopropane—alongside novel substituents like dimethyl groups provides a rich foundation for further exploration by medicinal chemists worldwide. As research progresses through preclinical development phases,N-(pyrazol-cyclopropyl)carboxamides will continue to be scrutinized for their ability to address unmet medical needs across multiple disease areas.
2092822-48-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine) 関連製品
- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)
- 134420-07-8(Cycloheptyl isocyanide)
- 1251566-28-5(1-[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine)
- 2172278-58-7(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)
- 1261998-16-6(4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine)
- 2171839-98-6(3-fluoro-2,2-dimethylpropane-1-sulfonamide)
- 2294-99-7(Silane, (1-oxopropyl)triphenyl-)
- 2227774-93-6((2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine)
- 5548-55-0(1,4-b-D-Cellotetraitol)
- 1261647-37-3(Ethyl 2-chloro-5-methoxyphenylacetate)



